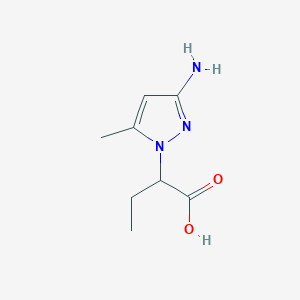

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid

Description

Properties

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-6(8(12)13)11-5(2)4-7(9)10-11/h4,6H,3H2,1-2H3,(H2,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVJWJLCKXANLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=CC(=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid side chain. One common method involves the cyclization of hydrazine with a suitable diketone to form the pyrazole ring. The amino group can be introduced through nitration followed by reduction. The butanoic acid side chain can be attached via a condensation reaction with a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

Based on the search results, here is what is known about the applications of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid:

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole compound . The search results indicate that pyrazole aminopyrimidine derivatives, which include this compound, can act as modulators of LRRK2 .

LRRK2 Modulation and Potential Therapeutic Applications

- LRRK2 is associated with neurodegenerative diseases such as Parkinson's disease and Lewy body dementia .

- LRRK2 is associated with CNS disorders like Alzheimer's disease and L-Dopa induced dyskinesia .

- LRRK2 is associated with cancers such as kidney, breast, prostate, blood and lung cancers, acute myelogenous leukemia, and multiple myeloma .

- LRRK2 is associated with inflammatory diseases such as leprosy, Crohn's disease, amyotrophic lateral sclerosis, rheumatoid arthritis, and ankylosing spondylitis .

- Therefore, compounds modulating LRRK2 activity, such as pyrazole aminopyrimidine derivatives, may offer a treatment for these conditions .

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid is identified by the following identifiers :

- PubChem CID: 119053490

- Molecular Formula: C8H13N3O2

- IUPAC Name: 2-(3-amino-5-methylpyrazol-1-yl)butanoic acid

- InChI: InChI=1S/C8H13N3O2/c1-3-6(8(12)13)11-5(2)4-7(9)10-11/h4,6H,3H2,1-2H3,(H2,9,10)(H,12,13)

- InChIKey: MIVJWJLCKXANLL-UHFFFAOYSA-N

- SMILES: CCC(C(=O)O)N1C(=CC(=N1)N)C

- Molecular Weight: 183.21 g/mol

- CAS Registry Number: 1698093-56-9

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Derivatives

(a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (e.g., Thiophene-Based Compounds)

Compounds such as (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) share a pyrazole core but differ in substituents and appended functional groups. Unlike the target compound, these derivatives incorporate thiophene rings with cyano (-CN) or ester (-COOEt) groups, which enhance electronic complexity and may influence reactivity or binding affinity in medicinal chemistry applications . The amino group in 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid likely improves aqueous solubility compared to the hydroxy (-OH) and cyano groups in 7a/7b, which could reduce bioavailability .

(b) Simpler Pyrazole-Butanoic Acid Analogs

The methyl group at the 5-position in the target compound may enhance metabolic stability by shielding the pyrazole ring from oxidative degradation .

Butanoic Acid Derivatives with Heteroatomic Substituents

(a) Sulfur-Containing Propionic/Butanoic Acids (Patent Compounds)

The patent abstract describes 2-(substituted sulphur/sulphone/sulfoxide)-3-(substituted phenyl)propionic acid derivatives and 2-methyl-2-(phenoxy)butanoic acid derivatives. These compounds prioritize sulfur-based functional groups over nitrogenous pyrazole rings. Sulfur atoms can improve lipophilicity and membrane permeability, whereas the pyrazole ring in the target compound introduces aromatic π-system interactions, which may enhance binding to flat, hydrophobic enzyme pockets (e.g., cyclooxygenase in anti-inflammatory contexts) .

(b) Fruit-Derived Butanoic Acid Esters (e.g., Ethyl 3-hydroxy-butanoate)

Natural esters like ethyl 3-hydroxy-butanoate and 3-methyl butanoic acid are simpler aliphatic compounds associated with odor-active volatiles in fruits. Unlike the synthetic target compound, these lack aromaticity and complex functionalization, limiting their utility to flavor/fragrance industries rather than pharmaceutical applications .

Functional Group Impact on Properties

Biological Activity

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes an amino group and a butanoic acid moiety, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure

The chemical structure of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid is characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Amino Group : Substituted at the 3-position of the pyrazole.

- Butanoic Acid Moiety : Attached to the 2-position of the pyrazole ring.

The biological activity of pyrazole derivatives, including this compound, is often linked to their ability to interact with various biological targets:

- Receptor Interactions : Pyrazole derivatives can modulate receptor activity, influencing signaling pathways.

- Enzyme Inhibition : They may act as inhibitors for specific enzymes, altering metabolic processes.

Biological Activities

Research has indicated several potential biological activities associated with 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Anticancer Properties

Preliminary investigations suggest that 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study demonstrated that 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid showed effective inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL. The compound was also effective against S. aureus, suggesting broad-spectrum antimicrobial potential .

- Cancer Cell Line Studies : In vitro assays using MCF-7 breast cancer cells indicated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation .

- Enzyme Interaction : The compound has been investigated for its role as an inhibitor of certain kinases involved in cancer progression. It was found to inhibit the activity of these kinases with IC50 values ranging from 10 to 20 µM .

Q & A

Q. Advanced Research Focus

- Molecular docking : Use the SMILES string (e.g., generated from crystallographic data) to model binding poses in receptors like H2 or enzymes. Tools like AutoDock Vina or Schrödinger Suite can simulate interactions, prioritizing hydrogen bonds between the amino group and Asp98 (H2 receptor) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

What strategies improve synthetic yield while minimizing byproducts like regioisomeric pyrazoles?

Q. Advanced Research Focus

- Protecting group chemistry : Temporarily block the amino group (e.g., with tert-butoxycarbonyl) during pyrazole ring formation to prevent undesired substitution .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) to suppress side reactions.

- pH control : Maintain mildly acidic conditions (pH 5–6) during hydrolysis of intermediates to avoid decomposition .

How does the compound’s stereochemistry influence its crystallographic packing and bioactivity?

Q. Advanced Research Focus

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

- Crystallographic twinning : Refine data with SHELXL’s TWIN/BASF commands to resolve overlapping diffraction spots.

- Bioactivity correlation : Compare enantiomers in receptor-binding assays to identify stereospecific effects .

What are the limitations of using SHELX for refining structures with high solvent content or disorder?

Advanced Research Focus

SHELXL struggles with highly disordered solvent regions. Mitigation strategies:

- SQUEEZE (PLATON) to model diffuse electron density.

- Alternate software : Switch to CRYSTALS or refine subsets of data with phenix.refine. Validate results using R1 and wR2 convergence metrics (<5% discrepancy) .

How can researchers address discrepancies in reported purity values across batches?

Q. Advanced Research Focus

- Batch-to-batch analysis : Track impurities via LC-MS/MS and correlate with synthetic conditions (e.g., excess reagent ratios).

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., hydrolysis of the amide bond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.